Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate
CAS No.: 1287217-65-5
Cat. No.: VC2668074
Molecular Formula: C13H13NO5
Molecular Weight: 263.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1287217-65-5 |
---|---|
Molecular Formula | C13H13NO5 |
Molecular Weight | 263.25 g/mol |
IUPAC Name | ethyl 1-(4-nitrobenzoyl)cyclopropane-1-carboxylate |
Standard InChI | InChI=1S/C13H13NO5/c1-2-19-12(16)13(7-8-13)11(15)9-3-5-10(6-4-9)14(17)18/h3-6H,2,7-8H2,1H3 |
Standard InChI Key | CMTWFSPPANTUHY-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | CCOC(=O)C1(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Physical Properties
Molecular Structure
Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate features three key functional groups: a cyclopropane ring, a nitro-substituted benzoyl group, and an ethyl ester moiety. The cyclopropane ring contributes to steric strain due to its angular geometry, while the nitro group enhances electron withdrawal from the aromatic system .
The compound's InChI string—InChI=1S/C13H13NO5/c1-2-19-12(16)13(7-8-13)11(15)9-3-5-10(6-4-9)14(17)18/h3-6H,2,7-8H2,1H3—encodes its connectivity and stereochemistry .
Spectroscopic Features
The compound can be characterized using advanced spectroscopic techniques:
-
Infrared (IR): Peaks corresponding to stretching (~1720 cm⁻¹), nitro group asymmetric stretching (~1520 cm⁻¹), and symmetric stretching (~1350 cm⁻¹) .
-
Nuclear Magnetic Resonance (NMR): Proton signals for aromatic hydrogens (~7–8 ppm), cyclopropane hydrogens (~0.5–2 ppm), and ester hydrogens (~3–4 ppm) .
-
Mass Spectrometry (MS): Molecular ion peak at m/z = 263 confirms molecular weight .
Synthesis Methodologies
General Synthetic Routes
Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate can be synthesized via esterification reactions involving cyclopropanecarboxylic acid derivatives and nitrobenzoyl chloride under controlled conditions . Common solvents include dichloromethane or acetonitrile, with catalysts such as triethylamine or pyridine facilitating nucleophilic substitution.
Advanced Techniques
Recent advancements employ microwave-assisted synthesis or ultrasonication to enhance reaction efficiency . These methods reduce reaction times while maintaining high yields:
-
Microwave Irradiation: Accelerates esterification by providing uniform energy distribution.
-
Ultrasonication: Promotes molecular agitation and improves catalyst activity.
Reaction Conditions
Optimal reaction conditions include:
-
Temperature:
-
Solvent: Dichloromethane or tetrahydrofuran
-
Catalyst: Acidic or basic catalysts depending on precursor compatibility
Table of Representative Synthesis Conditions
Applications in Science and Industry
Pharmaceutical Development
Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate serves as an intermediate for synthesizing bioactive compounds targeting cardiovascular diseases and inflammatory disorders . Its nitrobenzoyl moiety enhances binding affinity in enzyme inhibitors.
Organic Synthesis
The compound facilitates the creation of heterocyclic frameworks through nucleophilic substitution reactions . Its cyclopropane ring introduces rigidity into molecular scaffolds, improving stability.
Table of Applications
Domain | Application | Example |
---|---|---|
Pharmaceuticals | Enzyme inhibitors | Cardiovascular drugs |
Agrochemicals | Herbicide precursors | Crop protection agents |
Materials Science | Polymer additives | Enhanced rigidity polymers |
Hazard Code | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume